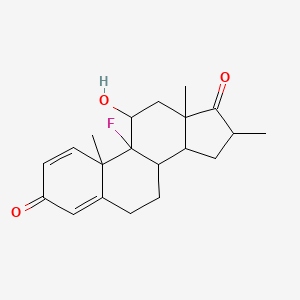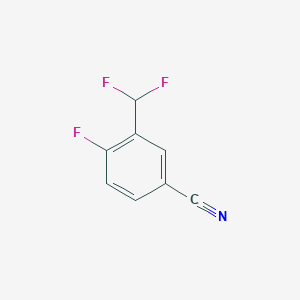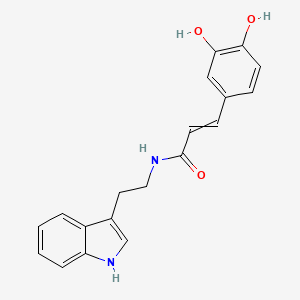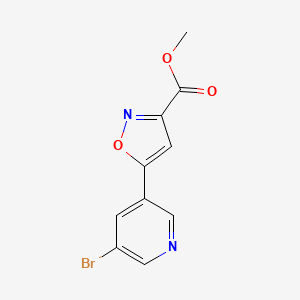
APDye 488 TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 488 TFP ester is a green-emitting, amine-reactive fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. The dye is known for its high photostability and fluorescence quantum yield, making it a valuable tool in various biological and chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
APDye 488 TFP ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. The synthesis typically involves the following steps:
Activation of the dye molecule: The dye molecule is activated by introducing the TFP ester group.
Reaction with primary amines: The activated dye reacts with primary amines under basic conditions (pH 7-9) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
APDye 488 TFP ester primarily undergoes substitution reactions, where the TFP ester group reacts with primary amines to form amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides)
Conditions: Basic pH (7-9), aqueous or organic solvents (e.g., water, DMSO, DMF)
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .
Wissenschaftliche Forschungsanwendungen
APDye 488 TFP ester is widely used in various scientific research fields, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track and monitor biological processes.
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biomolecules
Wirkmechanismus
APDye 488 TFP ester exerts its effects through the formation of stable amide bonds with primary amines. The TFP ester group reacts with the amine groups in biomolecules, resulting in the covalent attachment of the dye. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate and stable labeling. The fluorescence of the dye is then used to visualize and track the labeled biomolecules in various research applications .
Vergleich Mit ähnlichen Verbindungen
APDye 488 TFP ester is similar to other green-emitting fluorescent dyes, such as:
- Alexa Fluor 488 TFP ester
- DyLight 488
- Fluorescein
- Oregon Green 488
Uniqueness
This compound is unique due to its high photostability and fluorescence quantum yield. It also offers better resistance to spontaneous hydrolysis during conjugation reactions compared to succinimidyl esters, resulting in more efficient and reproducible labeling of biopolymers .
Eigenschaften
Molekularformel |
C27H14F4N2O11S2 |
|---|---|
Molekulargewicht |
682.5 g/mol |
IUPAC-Name |
6-amino-3-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42) |
InChI-Schlüssel |
CADVXTIROSJETA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)



